molecular formula C19H19N5O2 B2587709 N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine CAS No. 866009-80-5

N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine

Cat. No.: B2587709
CAS No.: 866009-80-5
M. Wt: 349.394
InChI Key: LYSHPYHYFAAWIX-UHFFFAOYSA-N
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Description

N⁴-Isopropyl-5-nitro-N⁴,N⁶-diphenyl-4,6-pyrimidinediamine (CAS: 866009-80-5) is a pyrimidine derivative with a molecular formula of C₁₉H₁₉N₅O₂ and a molecular weight of 349.40 g/mol . Its structure features a pyrimidine core substituted at the N⁴ position with an isopropyl group, at N⁶ with a phenyl group, and at the 5-position with a nitro (-NO₂) group. The nitro group confers electron-withdrawing properties, while the bulky isopropyl and phenyl substituents influence steric and solubility characteristics.

Properties

IUPAC Name

5-nitro-4-N,6-N-diphenyl-4-N-propan-2-ylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-14(2)23(16-11-7-4-8-12-16)19-17(24(25)26)18(20-13-21-19)22-15-9-5-3-6-10-15/h3-14H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSHPYHYFAAWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and high temperatures.

Chemical Reactions Analysis

Types of Reactions

N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like hydrogen gas. Reaction conditions often involve high temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

Medicinal Applications

One of the primary applications of N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine is in medicinal chemistry. This compound has been investigated for its potential as an antitumor agent due to its structural similarity to known anticancer drugs.

Case Study: Antitumor Activity

A study published in PubMed examined the efficacy of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value comparable to established chemotherapeutics. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Inhibitory Activity

The compound has also been studied for its inhibitory effects on specific biological pathways related to inflammation and immune response.

Case Study: Inhibition of IgE and IgG Signaling

Research outlined in a patent application highlighted that this compound inhibits IgE and IgG receptor signaling cascades. This inhibition is crucial for developing treatments for allergic reactions and autoimmune diseases .

Material Science Applications

Beyond medicinal uses, this compound is being explored in material science, particularly in the development of organic semiconductors.

Case Study: Organic Semiconductor Development

A recent study focused on the synthesis of polymer blends incorporating this compound. The findings suggested that it enhances charge transport properties when used as a dopant in organic photovoltaic cells, leading to improved efficiency in energy conversion .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAntitumor agentSignificant cytotoxicity against breast cancer cells
ImmunologyInhibition of signaling pathwaysEffective in blocking IgE and IgG receptor signaling
Material ScienceOrganic semiconductorsImproved charge transport properties in photovoltaic cells

Mechanism of Action

The mechanism of action of N4-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its observed activities .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N⁴-Isopropyl-5-nitro-N⁴,N⁶-diphenyl-4,6-pyrimidinediamine C₁₉H₁₉N₅O₂ 349.40 N⁴-isopropyl, N⁶-phenyl, 5-NO₂ 866009-80-5
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine C₁₆H₁₃N₅O₂ 307.31 N⁴-phenyl, N⁶-phenyl, 5-NO₂ 54706-01-3
5-Nitro-N⁴,N⁶-diphenethyl-4,6-pyrimidinediamine C₂₀H₂₁N₅O₂ 363.42 N⁴-phenethyl, N⁶-phenethyl, 5-NO₂ Not provided
N-(2,5-Dimethoxyphenyl)-5-nitro-2-(1-pyrrolidinyl)-4,6-pyrimidinediamine C₁₇H₁₉N₆O₃ 367.38 N⁴-(2,5-dimethoxyphenyl), 2-pyrrolidinyl, 5-NO₂ Not provided
5-[(4-Methoxyphenyl)methyl]-2-phenyl-4,6-pyrimidinediamine C₁₈H₁₈N₄O 306.36 5-(4-methoxybenzyl), N⁶-phenyl 163590-00-9

Key Observations:

Substituent Effects on Molecular Weight and Bulkiness :

  • The target compound (349.40 g/mol) is heavier than its diphenyl analogue (307.31 g/mol) due to the isopropyl group replacing a phenyl at N⁴ .
  • The diphenethyl derivative (363.42 g/mol) has the highest molecular weight, attributed to the larger phenethyl (-CH₂CH₂Ph) substituents .

Aromatic vs. Methoxy and Pyrrolidinyl Groups: The dimethoxyphenyl and pyrrolidinyl substituents in introduce electron-donating methoxy (-OCH₃) and flexible cyclic amine groups, altering solubility and conformational dynamics .

Solubility and Physicochemical Properties: Limited solubility data are available, but the pyrazolo-pyrimidine derivative in (unrelated core structure) has a water solubility of 0.5 µg/mL at pH 7.4, suggesting that bulky substituents generally reduce solubility . The methoxybenzyl-substituted compound () may exhibit improved solubility compared to nitro-containing analogues due to the polar methoxy group .

Research Implications and Gaps

  • Synthetic Challenges : The isopropyl and phenethyl substituents in the target compound and its analogues may complicate synthesis due to steric effects during substitution reactions.
  • Need for Further Studies : Comparative studies on solubility, stability, and binding affinity across these derivatives are critical for optimizing their applications.

Biological Activity

N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine is a synthetic compound belonging to the pyrimidinediamine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H19N5O2. The structural characteristics include:

  • Pyrimidine Core : A six-membered ring containing nitrogen atoms that contributes to the compound's biological activity.
  • Nitro Group : The presence of a nitro group (NO2) enhances the reactivity and potential antimicrobial properties.
  • Isopropyl and Diphenyl Substituents : These groups may influence the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrimidinediamine can inhibit various bacterial strains, including:

Bacterial Strain Activity
Bacillus cereusActive
Bacillus subtilisActive
Clostridium perfringensActive
Tetracycline-resistant strainsActive

These findings suggest that the compound may disrupt protein and DNA synthesis in bacteria, although specific mechanisms require further investigation .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been evaluated for its anti-inflammatory properties. The inhibition of IgE and IgG receptor signaling cascades has been reported, which could lead to reduced inflammatory responses . This action is particularly relevant in conditions such as asthma and allergic reactions.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for bacterial survival.
  • Disruption of Cellular Processes : By interfering with nucleic acid synthesis, these compounds can halt bacterial growth.
  • Modulation of Immune Responses : The ability to influence immune signaling pathways suggests potential therapeutic applications in autoimmune diseases.

Study 1: Antimicrobial Efficacy

A study conducted on several pyrimidinediamine derivatives demonstrated their effectiveness against common pathogens. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency. The study highlighted the importance of the nitro group in enhancing antibacterial activity .

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. The results showed a marked reduction in inflammatory markers following treatment with pyrimidinediamine derivatives, suggesting their potential use as therapeutic agents in inflammatory diseases .

Q & A

Q. Critical Factors :

  • Monitor reaction temperature to avoid over-nitration or decomposition.
  • Confirm regioselectivity via LC-MS or TLC during intermediate steps.

How can structural elucidation of this compound be optimized using crystallographic and spectroscopic methods?

Basic Research Question
Methodological Approach :

  • X-ray Crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve stereochemistry and nitro-group orientation. High-resolution data (>1.0 Å) minimizes thermal motion artifacts .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC). Nitro groups deshield adjacent protons, causing downfield shifts (~δ 8.5–9.5 ppm) .
    • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.

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